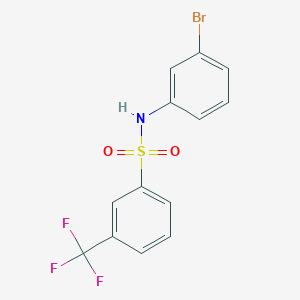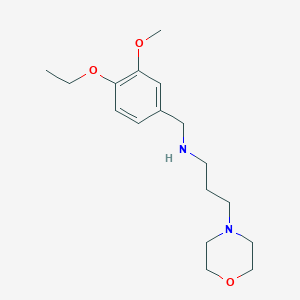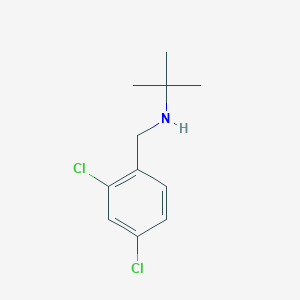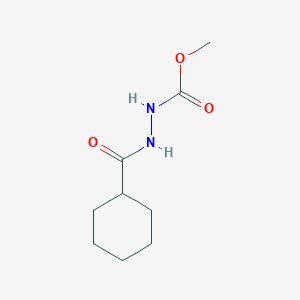
N-(3-bromophenyl)-3-(trifluoromethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-bromophenyl)-3-(trifluoromethyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is commonly referred to as BPTES, which is an acronym for its chemical name. BPTES is a small molecule inhibitor that targets glutaminase, an enzyme involved in the metabolism of glutamine.
作用機序
BPTES inhibits glutaminase, which is an enzyme that catalyzes the conversion of glutamine to glutamate in the first step of glutaminolysis. Glutaminolysis is a metabolic pathway that is essential for the survival and proliferation of cancer cells. By inhibiting glutaminase, BPTES leads to the depletion of intracellular glutamine, which results in the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects
BPTES has been shown to have various biochemical and physiological effects. It inhibits the activity of glutaminase and leads to the depletion of intracellular glutamine. This, in turn, leads to the inhibition of cancer cell growth and proliferation. BPTES has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, BPTES has been shown to alter the expression of various genes involved in metabolic pathways and cellular signaling.
実験室実験の利点と制限
BPTES has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in vitro and in vivo, and its mechanism of action is well understood. However, BPTES also has some limitations. It is not selective for glutaminase and can inhibit other enzymes involved in glutamine metabolism. It is also unstable and can degrade over time, which can affect its potency and activity.
将来の方向性
There are several future directions for the study of BPTES. One direction is to improve the selectivity of BPTES for glutaminase and to develop more potent inhibitors. Another direction is to investigate the potential applications of BPTES in other diseases, such as metabolic disorders and neurodegenerative diseases. Additionally, the combination of BPTES with other drugs or therapies could be explored to enhance its efficacy and reduce its limitations. Finally, the development of new methods for the synthesis and purification of BPTES could improve its yield and purity, which would facilitate its use in scientific research.
合成法
The synthesis of BPTES involves the reaction of 3-bromophenylamine and 3-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution and results in the formation of BPTES as a white solid. The yield of BPTES can be improved by using different reaction conditions and optimizing the reaction parameters.
科学的研究の応用
BPTES has been extensively studied for its potential applications in cancer therapy. Glutaminase is overexpressed in many types of cancer cells, and its inhibition by BPTES can lead to the depletion of intracellular glutamine, which is essential for cancer cell proliferation and survival. BPTES has been shown to inhibit the growth of various cancer cell lines both in vitro and in vivo, including breast cancer, lung cancer, and leukemia. BPTES has also been investigated for its potential applications in metabolic disorders, such as obesity and diabetes, as well as in neurodegenerative diseases, such as Alzheimer's disease.
特性
分子式 |
C13H9BrF3NO2S |
|---|---|
分子量 |
380.18 g/mol |
IUPAC名 |
N-(3-bromophenyl)-3-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C13H9BrF3NO2S/c14-10-4-2-5-11(8-10)18-21(19,20)12-6-1-3-9(7-12)13(15,16)17/h1-8,18H |
InChIキー |
HGTDNGBUXRYVEL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC(=CC=C2)Br)C(F)(F)F |
正規SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC(=CC=C2)Br)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[4-(3-chlorophenyl)-5-(5-nitro-2-furyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone](/img/structure/B262754.png)



![N-[2-(1-cyclohexen-1-yl)ethyl]propanamide](/img/structure/B262768.png)
![5-Benzyl-2-{[(4-bromophenoxy)acetyl]amino}-4-methyl-3-thiophenecarboxamide](/img/structure/B262771.png)

![4-chloro-N-(2-{[(4-chlorophenyl)sulfonyl]amino}cyclohexyl)benzenesulfonamide](/img/structure/B262773.png)



